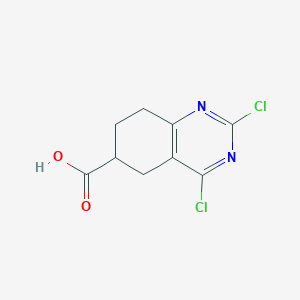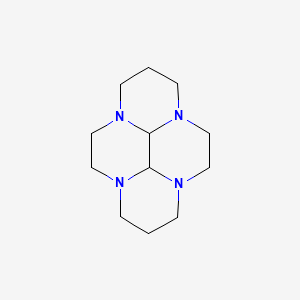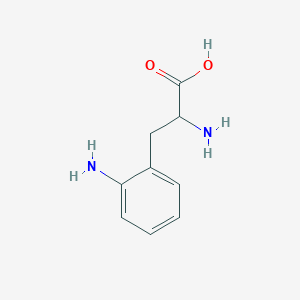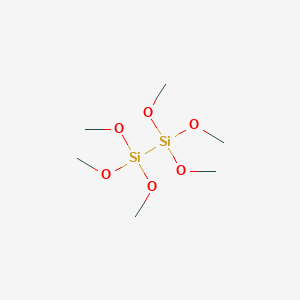
cis-7-Decen-1-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-7-Decen-1-al: is an organic compound with the molecular formula C10H18O . It is a fatty aldehyde characterized by a double bond in the cis configuration at the seventh carbon atom.
Wissenschaftliche Forschungsanwendungen
cis-7-Decen-1-al has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in pheromone signaling in insects and other organisms.
Industry: It is used in the fragrance industry for its pleasant odor and in the production of flavoring agents.
Wirkmechanismus
Target of Action
It is known to be used as a flavor and fragrance agent , suggesting that it may interact with olfactory receptors or other sensory proteins.
Mode of Action
As a flavor and fragrance agent, it is likely to interact with olfactory receptors, triggering a signal transduction pathway that leads to the perception of a specific smell or taste .
Biochemical Pathways
Given its role as a flavor and fragrance agent, it may be involved in the olfactory signal transduction pathway, which is responsible for the sense of smell .
Result of Action
The molecular and cellular effects of cis-7-Decen-1-al’s action are largely unknown due to the lack of extensive research. Given its use as a flavor and fragrance agent, it likely contributes to the perception of specific smells or tastes by interacting with sensory receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility and stability can be affected by temperature and pH. Additionally, its interaction with other molecules in a mixture can influence its perceived smell or taste .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-7-Decen-1-al can be achieved through several methods. One common approach involves the hydroformylation of 1-octene, followed by isomerization to obtain the desired cis configuration. The reaction typically requires a rhodium catalyst and operates under high pressure and temperature conditions .
Another method involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired product. This reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of corresponding alcohols. This process involves the use of oxidizing agents such as chromium trioxide or potassium permanganate . The reaction is typically conducted in a solvent like dichloromethane or acetonitrile .
Analyse Chemischer Reaktionen
Types of Reactions
cis-7-Decen-1-al undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles
Major Products Formed
Oxidation: cis-7-Decenoic acid.
Reduction: cis-7-Decen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
cis-7-Decen-1-al can be compared with other similar compounds such as:
trans-7-Decen-1-al: The trans isomer has a different spatial arrangement of atoms, leading to different chemical and biological properties.
cis-9-Decen-1-al: This compound has the double bond at the ninth carbon atom, resulting in different reactivity and applications.
cis-7-Nonenal: A shorter chain aldehyde with similar properties but different applications
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial applications.
Eigenschaften
CAS-Nummer |
21661-97-2 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
dec-7-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,10H,2,5-9H2,1H3 |
InChI-Schlüssel |
UZFFFFWQKMPLAC-UHFFFAOYSA-N |
SMILES |
CCC=CCCCCCC=O |
Isomerische SMILES |
CC/C=C/CCCCCC=O |
Kanonische SMILES |
CCC=CCCCCCC=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cis-7-Decen-1-al in Shandong Matcha?
A: Research indicates that the grinding process used in Matcha production significantly influences the aroma profile of the final product. [] Specifically, this compound is one of the volatile compounds found to be present in higher concentrations in Matcha compared to its unmilled counterpart, Tencha. [] While the exact contribution of this compound to the overall aroma is not explicitly discussed, its increased presence after grinding suggests a potential role in shaping the characteristic aroma of Shandong Matcha.
Q2: How does the presence of this compound vary among different grades of Shandong Matcha?
A: The provided research focuses on identifying differences in volatile compound composition across various grades of Shandong Matcha but doesn't explicitly mention this compound in this context. [] The study primarily highlights differences in the overall volatile profile, particularly for compounds contributing to "high-fired" aromas like 2-ethyl-3-methyl-pyrazine, coumarin, and 5,6,7,8-tetrahydroquinoxaline. Further research is needed to determine if the concentration of this compound varies significantly between different grades of Shandong Matcha.
Q3: Are there analytical techniques available to quantify this compound in Matcha?
A: While the provided research doesn't detail specific analytical methods for quantifying this compound, it mentions using Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing volatile compounds in Shandong Matcha. [] GC-MS is a widely employed technique for identifying and quantifying volatile compounds in various matrices, including food products. It's plausible that GC-MS, with appropriate method validation, could be employed to quantify this compound in Matcha samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)
